molecular formula C13H10Cl2N2O3 B12058396 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 477731-47-8

2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No.: B12058396
CAS No.: 477731-47-8
M. Wt: 313.13 g/mol
InChI Key: VLTNKSUPQWWUDS-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenoxy and furan moieties in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the reaction of 2,3-dichlorophenoxyacetic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The dichlorophenoxy and furan moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(thiophen-2-ylmethylene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(pyridin-2-ylmethylene)acetohydrazide

Uniqueness

2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to the specific combination of dichlorophenoxy and furan moieties, which may confer distinct chemical and biological properties

Properties

CAS No.

477731-47-8

Molecular Formula

C13H10Cl2N2O3

Molecular Weight

313.13 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+

InChI Key

VLTNKSUPQWWUDS-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.